三乙基硼氢化锂

描述

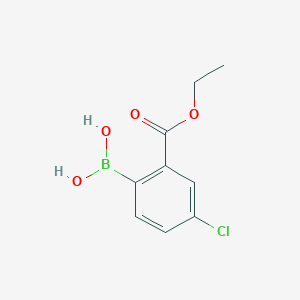

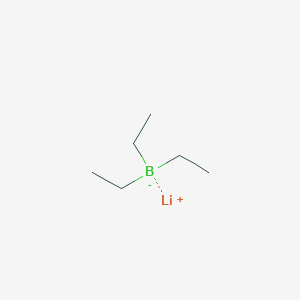

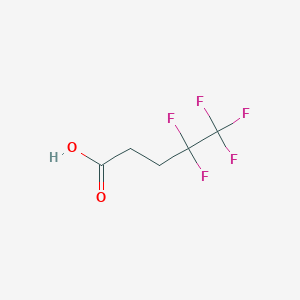

Lithium triethylhydroborate is a chemical compound with the molecular formula C6H16BLi . It is also known as Lithium Triethylborohydride .

Synthesis Analysis

Lithium triborate (LiB3O5) was produced by different synthesis methods, which included high-temperature solid-state reaction, microwave-assisted high-temperature solid-state reaction, and precipitation-assisted high-temperature solid-state reaction . The precipitation-assisted solid-state reaction was found to be the best method for the synthesis of lithium triborate .Molecular Structure Analysis

The molecular weight of Lithium triethylhydroborate is 105.94. The percent composition is C 68.02%, H 15.22%, B 10.20%, Li 6.55% .Chemical Reactions Analysis

Lithium triethylborohydride acts as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which were subsequently transformed to corresponding 1° and 2° alcohols in one-pot procedure at room temperature .Physical And Chemical Properties Analysis

Lithium triethylhydroborate is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .科学研究应用

1. X射线光谱分析

硼酸锂因其作为硅酸盐和其他岩石形成矿物的熔剂而闻名。其熔融后的玻璃具有机械强度高、不吸湿和可溶于稀酸的特点,因此在X射线光谱分析和需要全岩溶液的方法中具有优势,如原子吸收和发射光谱分析(Ingamells, 1970)。

2. 氢硼化反应中的催化作用

烷基金属氢化三苯硼酸锂衍生物作为各种醛和酮的化学选择性氢硼化的高效催化剂,具有高周转频率。它们还催化CO2的氢硼还原反应,展示了它们在有机合成中的潜力(Mukherjee et al., 2016)。

3. 提升电池性能

三(三甲基硅基)硼酸锂已被用作锂离子电池的电解质添加剂,特别适用于高压锂富氧化物阴极。它改善了电池的循环性能和界面稳定性,从而提高了电池的耐久性和效率(Li et al., 2015)。

4. 非线性光学应用

掺杂稀土的硼酸锂已被研究用于非线性光学(NLO)应用。这种材料在激光技术、通信系统和医疗手术中有用途。其合成和表征涉及各种技术,如X射线衍射和红外分析(Ardiçoğlu等,2006)。

5. 酯和异氰酸酯氢硼化的催化剂

三乙基硼氢化锂(超氢化物)已被证明是酯和异氰酸酯在无溶剂条件下的有效催化剂。这代表了环保和高效催化的重大进展(Du et al., 2021)。

6. 剂量测定中的热释光

硼酸锂(LiB3O5),特别是在铝等元素的激活下,已被探索其热释光性能。它可能适用于辐射剂量测定,利用其有效的原子序数和组织等效性(Kafadar et al., 2009)。

作用机制

Target of Action

Lithium triethylborohydride, also known as Lithium triethylhydroborate, is a powerful reducing agent used in organometallic and organic chemistry . Its primary targets are a wide range of functional groups, including alkyl halides, carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides .

Mode of Action

Lithium triethylborohydride interacts with its targets by donating hydride ions (H-) to them, thereby reducing them . For instance, it reduces alkyl halides to alkanes, carbonyl compounds to alcohols, and disulfides to thiols . It is particularly effective for difficult substrates, such as sterically hindered carbonyls .

Biochemical Pathways

The action of Lithium triethylborohydride affects various biochemical pathways. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . These changes can have downstream effects on other reactions and pathways in the system.

Pharmacokinetics

It is known to be reactive and potentially hazardous, reacting exothermically and possibly violently with water, alcohols, and acids . This reactivity suggests that it would likely be rapidly metabolized and eliminated if introduced into a biological system.

Result of Action

The molecular and cellular effects of Lithium triethylborohydride’s action depend on the specific targets and conditions. In general, its reduction of various functional groups can lead to significant changes in the structure and properties of the target molecules . For example, the reduction of alkyl halides to alkanes can remove a polar functional group, significantly altering the molecule’s reactivity and interactions .

Action Environment

The action, efficacy, and stability of Lithium triethylborohydride can be influenced by various environmental factors. For instance, it is typically used as a solution in tetrahydrofuran (THF), which can affect its reactivity . It is also sensitive to moisture and air, with the THF complex being stable indefinitely in their absence . Therefore, the conditions under which Lithium triethylborohydride is used can significantly impact its performance.

安全和危害

Lithium triethylhydroborate is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

生化分析

Biochemical Properties

Lithium triethylborohydride plays a significant role in biochemical reactions due to its strong reducing capabilities. It interacts with a wide range of biomolecules, including enzymes, proteins, and other cellular components. For instance, it can reduce carbonyl compounds, esters, acid chlorides, and tertiary amides to alcohols. Additionally, it can reduce disulfides to thiols, which is crucial in modifying protein structures and functions . The interaction of Lithium triethylborohydride with these biomolecules often involves the transfer of hydride ions, leading to the reduction of the target molecules.

Cellular Effects

The effects of Lithium triethylborohydride on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of disulfides to thiols can impact protein folding and stability, which in turn affects cellular signaling and metabolic pathways . Furthermore, the compound’s ability to reduce carbonyl compounds can lead to changes in gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, Lithium triethylborohydride exerts its effects through hydride transfer reactions. It binds to target molecules and donates a hydride ion, resulting in the reduction of the target. This mechanism is particularly effective in reducing sterically hindered carbonyl compounds and other challenging substrates . The compound’s high reactivity is attributed to the strong nucleophilicity of the hydride ion, which facilitates the reduction process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium triethylborohydride can change over time due to its stability and degradation. The compound is stable in the absence of moisture and air, but it can degrade upon exposure to these elements . Long-term studies have shown that the compound maintains its reducing capabilities over extended periods when stored properly. Any degradation can lead to a decrease in its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of Lithium triethylborohydride vary with different dosages in animal models. At lower doses, the compound effectively reduces target molecules without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as tissue damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Lithium triethylborohydride is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of target molecules. For example, it can reduce carbonyl compounds in metabolic pathways, leading to changes in metabolite levels and metabolic flux . The compound’s ability to modify these pathways underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, Lithium triethylborohydride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in reducing target molecules in different cellular environments.

Subcellular Localization

Lithium triethylborohydride’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its reducing effects precisely where needed, enhancing its efficiency in biochemical reactions.

属性

InChI |

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNGINELBODDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897726 | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Lithium triethylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

22560-16-3 | |

| Record name | Lithium triethylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triethylhydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TRIETHYLBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1ML638JFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)